molecular formula C18H37N B14276383 Piperidine, 1-dodecyl-3-methyl- CAS No. 152720-69-9

Piperidine, 1-dodecyl-3-methyl-

Cat. No.: B14276383
CAS No.: 152720-69-9
M. Wt: 267.5 g/mol
InChI Key: UZWJYXOTRCVFQE-UHFFFAOYSA-N
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Description

Piperidine, 1-dodecyl-3-methyl- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including Piperidine, 1-dodecyl-3-methyl-, typically involves the hydrogenation of pyridine or its derivatives. One common method is the catalytic hydrogenation of pyridine using a molybdenum disulfide catalyst . Another approach involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale catalytic hydrogenation processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-dodecyl-3-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a catalyst, sodium in ethanol.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield fully saturated piperidine derivatives .

Scientific Research Applications

Piperidine, 1-dodecyl-3-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Piperidine, 1-dodecyl-3-methyl- involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These modifications can enhance its solubility, stability, and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

152720-69-9

Molecular Formula

C18H37N

Molecular Weight

267.5 g/mol

IUPAC Name

1-dodecyl-3-methylpiperidine

InChI

InChI=1S/C18H37N/c1-3-4-5-6-7-8-9-10-11-12-15-19-16-13-14-18(2)17-19/h18H,3-17H2,1-2H3

InChI Key

UZWJYXOTRCVFQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCCC(C1)C

Origin of Product

United States

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